methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
CAS No.: 2034569-22-5
Cat. No.: VC4487110
Molecular Formula: C17H17NO5S3
Molecular Weight: 411.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034569-22-5 |
|---|---|
| Molecular Formula | C17H17NO5S3 |
| Molecular Weight | 411.51 |
| IUPAC Name | methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H17NO5S3/c1-17(20,14-9-11-5-3-4-6-12(11)25-14)10-18-26(21,22)13-7-8-24-15(13)16(19)23-2/h3-9,18,20H,10H2,1-2H3 |
| Standard InChI Key | AUNZYYBZKQLWAQ-UHFFFAOYSA-N |
| SMILES | CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O |
Introduction
Molecular Formula and Weight
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Molecular Formula: The exact molecular formula of the compound is not explicitly provided in the results but can be inferred based on its name.
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Core Structure: The molecule consists of:
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A methyl ester group attached to a thiophene ring.
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A sulfonamide (-SO₂NH-) functional group.
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A benzo[b]thiophene moiety linked via a hydroxypropyl chain.
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Chemical Features
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Functional Groups:
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Thiophene ring: Known for its aromaticity and electron-rich nature.
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Sulfonamide group: A key pharmacophore in medicinal chemistry.
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Hydroxyl group: Contributes to hydrogen bonding and polarity.
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3D Conformation: Likely exhibits significant flexibility due to the propyl chain, with potential intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups.
General Synthetic Strategy
The synthesis of such compounds typically involves:
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Formation of the Thiophene Core:
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Thiophene derivatives are often synthesized via cyclization reactions involving sulfur-containing precursors.
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Introduction of the Benzo[b]thiophene Moiety:
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Benzo[b]thiophenes are introduced through electrophilic substitution or coupling reactions.
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Sulfonamide Functionalization:
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The sulfonamide group is introduced via reaction with sulfonyl chlorides or related reagents.
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Esterification:
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The methyl ester group is formed through esterification or transesterification processes.
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Challenges in Synthesis
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Maintaining regioselectivity during functionalization of the thiophene ring.
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Avoiding side reactions due to the reactivity of the hydroxyl and sulfonamide groups.
Pharmacological Potential
Compounds containing thiophene and sulfonamide groups are widely studied for their biological activities, including:
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Antitumor Activity: Sulfonamide derivatives have demonstrated inhibition of tumor growth by targeting enzymes like carbonic anhydrase or disrupting microtubule polymerization .
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Antibacterial Properties: Thiophene carboxamides have shown activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis .
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Anti-inflammatory Effects: Similar compounds have been investigated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Studies on Benzo[b]thiophenes
Benzo[b]thiophenes are known scaffolds in medicinal chemistry for designing antimitotic agents that bind to tubulin at the colchicine site .
Thiophene Derivatives
Thiophene-based compounds have been explored for their antioxidant properties, with structural modifications enhancing potency through increased hydrophilicity .
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